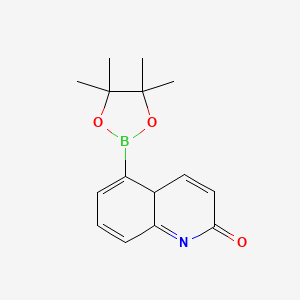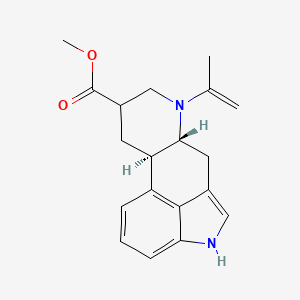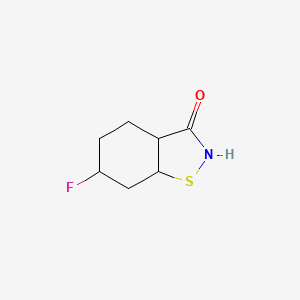
6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a fluorine atom at the 6th position and a hexahydro-1,2-benzothiazol-3-one core structure. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminothiophenol with a fluorinated ketone under acidic conditions can lead to the formation of the desired benzothiazole derivative. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted benzothiazoles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
6-Fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one can be compared with other similar compounds, such as:
Benzothiazole: The parent compound without the fluorine substitution.
6-Chloro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one: A similar compound with a chlorine atom instead of fluorine.
6-Methyl-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one: A derivative with a methyl group at the 6th position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C7H10FNOS |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
6-fluoro-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H10FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h4-6H,1-3H2,(H,9,10) |
Clé InChI |
MCHFYGGBBNKERB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1F)SNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B12354888.png)
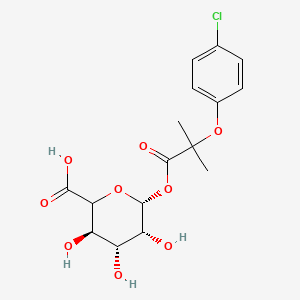
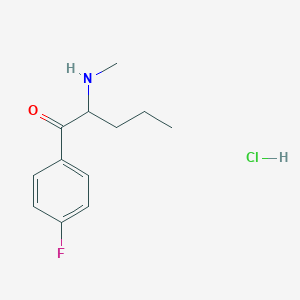


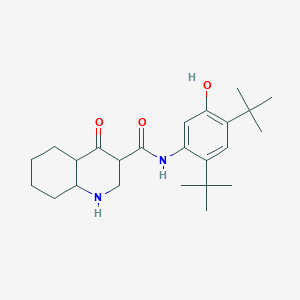
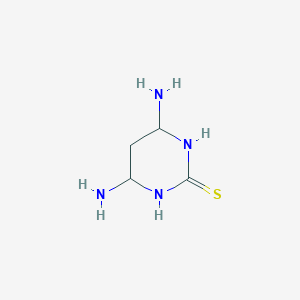
![(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone](/img/structure/B12354921.png)
![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)

![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate](/img/structure/B12354939.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
